
(3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21FN6O and its molecular weight is 392.438. The purity is usually 95%.
BenchChem offers high-quality (3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
A study by Gökçe et al. (2005) describes the synthesis of a series of pyridazinone derivatives, including compounds similar to the one , which were evaluated for their analgesic and anti-inflammatory activities. The research indicated that some of these derivatives exhibited potent analgesic activity, surpassing acetylsalicylic acid in efficacy, without showing gastric ulcerogenic effects typical of nonsteroidal anti-inflammatory drugs. The study also delves into the structure-activity relationship of these compounds, providing insights into their potential therapeutic applications (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).
Novel Compound Synthesis
In another study, Koza et al. (2013) reported the synthesis of novel pyridazin-4(5H)-one derivatives, starting from specific ester functionalities. These compounds, which include structural motifs related to (3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone, underwent various chemical reactions leading to the formation of a fused pyridazinone skeleton. The research highlights the methodological advancements in synthesizing such complex molecules and their potential utility in pharmacological studies (Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013).
Pharmacological Potential
Vacher et al. (1999) explored a novel class of 5-HT1A receptor agonists, incorporating structural elements akin to the chemical . Their work aimed at enhancing the oral bioavailability and agonist activity of these compounds. The introduction of a fluorine atom into the compound's structure significantly improved its pharmacological profile, indicating the potential of such derivatives for therapeutic applications, particularly in treating depression (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, & Kleven, 1999).
Fluorescent Logic Gates
A study by Gauci and Magri (2022) developed compounds that function as fluorescent logic gates, which included structures similar to the molecule . These compounds demonstrated the ability to reconfigure between different logical states based on solvent polarity changes, suggesting potential applications in molecular electronics and sensing technologies (Gauci & Magri, 2022).
Anticonvulsant Agents
Malik and Khan (2014) synthesized and evaluated a series of methanone derivatives for their anticonvulsant activities. These compounds, related to the one of interest, showed significant potential as sodium channel blockers, highlighting their applicability in treating seizure disorders and furthering the understanding of their mechanism of action (Malik & Khan, 2014).
Mechanism of Action
Target of Action
The primary target of this compound is the TGF-beta receptor type-1 . This receptor is a transmembrane serine/threonine kinase that forms a non-promiscuous receptor for the TGF-beta cytokines TGFB1, TGFB2, and TGFB3 .
Mode of Action
It is known to interact with the tgf-beta receptor type-1 . The interaction likely involves the compound binding to the receptor, which could potentially alter the receptor’s activity or signaling.
Biochemical Pathways
This pathway plays a crucial role in many cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Pharmacokinetics
The compound’s pharmacokinetics would significantly impact its bioavailability, efficacy, and safety .
Result of Action
Given its target, it is likely to affect processes regulated by the tgf-beta signaling pathway, potentially leading to changes in cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target .
properties
IUPAC Name |
(3-fluorophenyl)-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c1-15-4-2-7-18(23-15)24-19-8-9-20(26-25-19)27-10-12-28(13-11-27)21(29)16-5-3-6-17(22)14-16/h2-9,14H,10-13H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRZFCZPTFMINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzo[d]thiazol-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2889355.png)
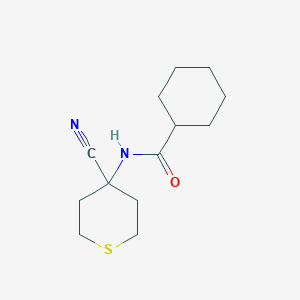
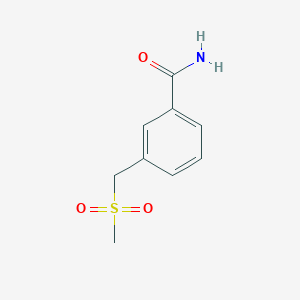
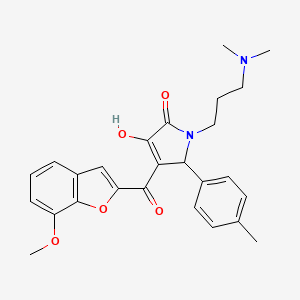
![1-[(2-chlorophenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2889359.png)
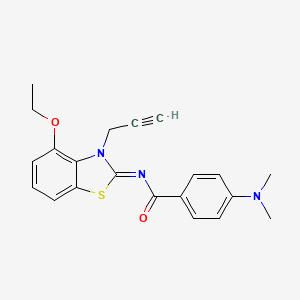
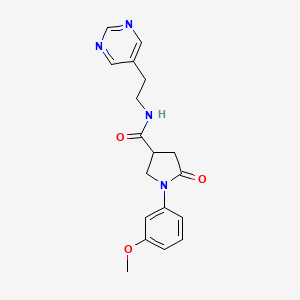
![6-Methoxy-1-(pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2889363.png)
![2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2889364.png)


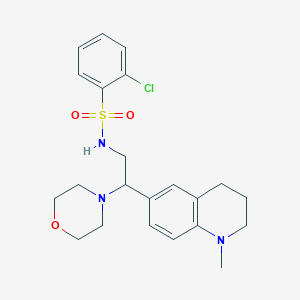
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2889374.png)